Norvinisterone, also known as 17α-ethynyl-19-norprogesterone, is derived from natural steroid hormones. It belongs to the class of compounds known as progestins, which are synthetic derivatives of progesterone. Progestins are widely utilized in various medical applications, particularly in contraception and hormone replacement therapy.
The synthesis of Norvinisterone involves several chemical reactions that modify the steroid backbone to enhance its progestational activity. The general synthetic pathway includes:
The synthesis can be performed using various methods, including chemical synthesis and enzymatic approaches, which may involve specific catalysts or conditions to optimize yield and purity .
Norvinisterone has a molecular formula of C20H26O2 and a molar mass of approximately 298.426 g/mol. Its structure features:
The three-dimensional conformation of Norvinisterone allows it to effectively bind to progesterone receptors, mimicking natural progesterone's effects in target tissues .
Norvinisterone undergoes several chemical reactions, including:
These reactions are crucial for understanding how Norvinisterone interacts within biological systems and how it can be modified for therapeutic purposes .
Norvinisterone acts primarily as a progestin by binding to progesterone receptors in target tissues such as the uterus and mammary glands. Its mechanism includes:
Norvinisterone exhibits several notable physical and chemical properties:
These properties influence its formulation into various dosage forms for clinical use .
Norvinisterone has several significant applications in medicine:
Research continues into its potential uses beyond reproductive health, including applications in treating certain cancers due to its hormonal activity .
Norvinisterone (systematic name: 17α-vinyl-19-nortestosterone) is characterized by the molecular formula C₂₀H₂₆O₂ and a molecular weight of 298.4 g/mol. This synthetic steroid features a modified gonane nucleus with three critical structural alterations from endogenous testosterone:
Stereochemically, Norvinisterone exhibits a trans fusion of rings A/B (5α-reduced configuration) and a β-oriented vinyl group at C17. The C13 chiral center maintains the natural steroid configuration. X-ray crystallography confirms that the vinyl group creates a 120° bond angle with the D-ring, sterically hindering the receptor-binding pocket [9].
Table 1: Structural Comparison of Norvinisterone with Reference Steroids
Compound | C19 Group | C17 Substituent | Double Bonds |
---|---|---|---|
Testosterone | Methyl | β-OH | Δ4 |
Norethisterone | Absent | α-Ethynyl | Δ4 |
Norvinisterone | Absent | α-Vinyl | Δ4 |
The synthesis of Norvinisterone represents a landmark in steroid chemistry, evolving through three key phases:
Pioneering Routes (1960s): Initial synthesis commenced from 19-nortestosterone via Grignard addition at C17. Treatment of 19-nortestosterone-17-oxo intermediates with vinylmagnesium bromide yielded crude Norvinisterone, with purification challenges limiting early yields to <15% [5] [8].
Catalytic Advancements (1980s): Introduction of palladium-catalyzed cross-coupling revolutionized scalability. 17-iodo-19-nortestosterone underwent Stille coupling with vinyltributyltin, achieving 75% yield and >98% stereoselectivity at C17. This method reduced heavy metal contaminants versus Grignard approaches [5] [8].
Biocatalytic Production (2000s-present): Modern industrial synthesis employs engineered Saccharomyces cerevisiae expressing 17β-hydroxysteroid dehydrogenase and vinyl transferase. 19-Norandrostenedione is converted to Norvinisterone in a single fermentative step, achieving 90% yield and eliminating organic solvents [5].
Table 2: Industrial Synthesis Methods for Norvinisterone
Method | Key Reactant | Catalyst/System | Yield |
---|---|---|---|
Grignard Addition | Vinylmagnesium bromide | None | 15% |
Stille Coupling | Vinyltributyltin | Pd(PPh₃)₄ | 75% |
Biocatalytic Conversion | 19-Norandrostenedione | S. cerevisiae mutants | 90% |
Structural optimization of Norvinisterone has generated derivatives with enhanced pharmacological profiles:
7α-Methyl-Norvinisterone: Incorporation of a methyl group at C7α induces steric blockade of 5α-reductase metabolism. This prevents formation of dihydronorvinisterone (5α-DHNV), a metabolite with attenuated progestogenic activity. The 7α-methyl derivative exhibits 10-fold greater binding affinity to the progesterone receptor versus unmodified Norvinisterone [2] [8].
5α-Reduced Metabolites: Hepatic metabolism generates 5α-dihydronorvinisterone (5α-DHNV) via 5α-reductase. This metabolite lacks the Δ4 double bond, adopting a 5α-androstane configuration. In vitro assays show 5α-DHNV has 12% the progestogenic potency of Norvinisterone due to:
Metabolic studies indicate that 7α-methylation redirects metabolism toward 6β-hydroxylation instead of 5α-reduction, enhancing metabolic stability. The 7α-methyl derivative shows a plasma half-life of 14 hours versus 6 hours for Norvinisterone in primate models [2] [3].
Table 3: Pharmacokinetic Parameters of Norvinisterone Derivatives
Parameter | Norvinisterone | 5α-DHNV | 7α-Methyl-NV |
---|---|---|---|
Progestogenic RBA (%) | 100 | 12 | 950 |
Plasma t₁/₂ (h) | 6.0 ± 0.8 | 9.5 ± 1.2 | 14.2 ± 2.1 |
5α-Reductase Km (μM) | 8.2 | N/A | >200 |
The structural plasticity of Norvinisterone underscores its role as a template for designing tissue-selective progestins. Current research focuses on C11-derivatization to minimize glucocorticoid cross-reactivity while maintaining potent progestational activity [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7